Brevinin-1CDYd -

Brevinin-1CDYd

Catalog Number: EVT-246809
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Brevinin-1CDYd is isolated from the skin of the Hyla cinerea, commonly known as the green tree frog. The skin secretions of amphibians like this species are rich in bioactive compounds, including antimicrobial peptides, which serve as a defense mechanism against pathogens in their natural habitats.

Classification

Brevinin-1CDYd is classified as an antimicrobial peptide. Antimicrobial peptides are small, typically cationic peptides that can disrupt microbial membranes, leading to cell death. They play a critical role in the innate immune response of many organisms.

Synthesis Analysis

Methods

The synthesis of Brevinin-1CDYd can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the assembly of peptides in a stepwise manner on a solid support. This technique involves the following steps:

  1. Preparation of the Resin: A resin is chosen that can facilitate the attachment of the first amino acid.
  2. Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain through coupling reactions, which typically involve activating agents to facilitate bond formation.
  3. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and any protective groups are removed.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The final product is often purified using high-performance liquid chromatography (HPLC) to remove any by-products or unreacted materials.

Molecular Structure Analysis

Structure

Brevinin-1CDYd has a specific amino acid sequence that contributes to its unique three-dimensional structure. The molecular structure typically includes:

  • A core region that is hydrophobic, facilitating interaction with microbial membranes.
  • Cationic regions that enhance binding to negatively charged bacterial membranes.

Data

The molecular formula for Brevinin-1CDYd is generally represented as C58H85N15O14SC_{58}H_{85}N_{15}O_{14}S, and it has a molecular weight of approximately 1,200 Da. The precise structural configuration can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

Brevinin-1CDYd exhibits several chemical properties that allow it to interact with microbial cells effectively. The primary reactions include:

  1. Membrane Disruption: The peptide can insert itself into bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Electrostatic Interactions: The cationic nature of Brevinin-1CDYd allows it to bind electrostatically to negatively charged components of microbial membranes.

Technical Details

The effectiveness of Brevinin-1CDYd against various pathogens can be assessed through assays measuring minimum inhibitory concentration (MIC) and hemolytic activity against mammalian cells to evaluate selectivity and safety.

Mechanism of Action

Process

The mechanism by which Brevinin-1CDYd exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to the surface of microbial cells through electrostatic interactions.
  2. Insertion: It then inserts into the lipid bilayer, disrupting membrane integrity.
  3. Pore Formation: This insertion leads to pore formation, allowing ions and small molecules to leak out, ultimately resulting in cell death.

Data

Studies have shown that Brevinin-1CDYd exhibits activity against a range of bacteria, including both Gram-positive and Gram-negative strains, demonstrating its broad-spectrum antimicrobial potential.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1CDYd is typically characterized by:

  • Appearance: It is usually presented as a white powder in its dry form.
  • Solubility: It is soluble in water and organic solvents, which aids in its application in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Activity Spectrum: It shows activity against various microorganisms, making it a candidate for further research in therapeutic applications.
Applications

Scientific Uses

Brevinin-1CDYd has several potential applications in science and medicine:

  • Antimicrobial Agents: Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
  • Biotechnology: The peptide can be utilized in developing biosensors or other diagnostic tools due to its specific interactions with microbial targets.
  • Pharmaceutical Development: Research into formulations incorporating Brevinin-1CDYd could lead to innovative treatments for infections or skin-related conditions.
Introduction to Brevinin-1CDYd in the Context of Antimicrobial Peptide Research

Evolutionary Significance of Brevinin Peptides in Amphibian Host Defense Systems

The evolutionary trajectory of Brevinin peptides reflects a dynamic arms race between amphibians and their microbial pathogens. These peptides exhibit remarkable structural diversification across anuran species, with their sporadic phylogenetic distribution suggesting they confer selective advantages rather than representing essential survival components [1]. This diversification is driven by several factors:

  • Environmental Adaptation: Amphibians occupy diverse ecological niches from tropical rainforests to arid regions, exposing them to distinct microbial challenges. Brevinin peptides, including isoforms like Brevinin-1CDYd, demonstrate habitat-specific structural variations that optimize antimicrobial efficacy against locally prevalent pathogens [2] [7].

  • Co-evolution with Microbiomes: Frog skin microbiota contribute significantly to pathogen defense. Brevinin peptides likely function synergistically with these symbiotic bacteria rather than serving as the sole defensive mechanism. Their relatively modest antimicrobial potency in vitro supports the hypothesis that they constitute one component of an integrated host defense strategy [1].

  • Gene Duplication and Diversification: Molecular analyses reveal that Brevinin genes undergo frequent duplication events followed by sequence divergence. This rapid evolution generates peptide variants (including Brevinin-1CDYd) with distinct biological activities, enabling adaptation to changing pathogenic threats. Phylogenetic studies show that closely related frog species possess Brevinin peptides clustering in distinct clades, indicating recent gene duplication after species divergence [2].

  • Phenotype-Environment Correlations: Research on polymorphic frog species demonstrates correlations between color pattern morphology and peptide profiles, suggesting potential co-evolution of aposematic signals and chemical defenses. While not specifically documented for Brevinin-1CDYd, such patterns indicate that ecological factors shape peptide diversification across populations [7].

Table 1: Evolutionary Drivers of Brevinin Peptide Diversity

Evolutionary DriverMolecular MechanismFunctional Consequence
Pathogen PressurePositive selection in mature peptide regionEnhanced efficacy against locally prevalent pathogens
Gene DuplicationRecent gene duplication eventsSpecies-specific peptide repertoires
Ecological AdaptationSequence hypervariability in AMP coding regionsOptimization for specific environmental conditions
Symbiotic RelationshipsModest intrinsic potencyComplementary action with cutaneous microbiota

Brevinin-1CDYd as a Member of the Brevinin Superfamily: Classification and Nomenclature

Brevinin-1CDYd belongs to the Brevinin-1 subgroup, characterized by a chain length of approximately 24 amino acid residues and a C-terminal "Rana box" domain forming a cyclic heptapeptide through a disulfide bridge (Cys¹⁸-X₄-Lys-Cys²⁴) [2] [3]. The standardized nomenclature follows conventions established for amphibian host-defense peptides:

  • Structural Classification: As a Brevinin-1 family member, Brevinin-1CDYd exhibits the conserved Proline residue at position 14 that introduces a structural kink, and four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) that maintain structural integrity across isoforms [2] [4]. The peptide adopts a flexible random coil conformation in aqueous solutions but transitions to an amphipathic α-helical structure in membrane-mimetic environments, enabling interaction with microbial membranes [4].

  • Nomenclature Conventions: The designation "1CDYd" follows the standardized naming system where:

  • "1" indicates membership in the Brevinin-1 family
  • "CD" represents the species of origin (using capitalized initials)
  • "Y" denotes a specific isoform
  • "d" indicates the fourth identified isoform from that species [2] [4]

  • Biosynthetic Precursor Organization: Like other Brevinin peptides, Brevinin-1CDYd derives from a precursor protein with conserved domains: a signal peptide (22 residues), an acidic spacer region rich in Glu and Asp residues, a protease processing site (-KR-), and the mature peptide sequence at the C-terminus [2] [3]. The hypervariable mature peptide region contrasts with the well-conserved signal peptide across family members.

  • Membrane Interaction Mechanisms: The amphipathic α-helical structure enables membrane interaction via two primary models:

  • "Barrel-stave" model: Peptides insert perpendicularly into membranes forming transmembrane pores
  • "Carpet-like" model: Peptides cover membrane surfaces causing micellization through detergent-like actionThe cationic residues facilitate initial electrostatic interaction with anionic phospholipids in bacterial membranes [2] [4].

Table 2: Structural Features of Brevinin-1CDYd Compared to Other Brevinin Family Members

Structural FeatureBrevinin-1CDYdBrevinin-1GHaBrevinin-2GUbFunctional Significance
Chain Length~24 residues24 residues33-34 residuesDetermines penetration depth
Net Charge+5 (predicted)+5VariableElectrostatic interaction with microbial membranes
Rana Box PresenceCharacteristic CKISKKCPresent (CKISKKC)Variable; sometimes absentStabilizes structure; essential for activity in most isoforms
Amphipathic α-HelixPresumed present83.33% α-helixVariable proportionMembrane interaction capability
Conserved ResiduesAla⁹, Cys¹⁸, Lys²³, Cys²⁴FLGAVLKVAGKLVPAAICKISKKCLys⁷, Cys²⁷, Lys²⁸, Cys³³Structural stability maintenance

Current Gaps in Understanding Brevinin-1CDYd-Specific Bioactivities

Despite extensive characterization of the Brevinin family, significant knowledge gaps persist regarding Brevinin-1CDYd specifically, reflecting broader challenges in peptide bioactivity research:

  • Mechanistic Specificity: While the general membrane-disruptive action of Brevinin peptides is established, the precise molecular targets and interaction mechanisms of Brevinin-1CDYd remain undetermined. Unlike well-studied analogs like Brevinin-1GHa (which permeabilizes S. aureus, E. coli, and C. albicans membranes), Brevinin-1CDYd's specific kinetics of membrane disruption and potential intracellular targets require elucidation [3] [5]. Comparative studies with structurally similar peptides suggest that minor sequence variations significantly alter target specificity, highlighting the need for individual characterization [6].

  • Structural-Functional Relationships: The functional significance of Brevinin-1CDYd's primary and secondary structural elements remains experimentally unvalidated. Research on Brevinin-1GHa demonstrated that Rana box removal (creating Brevinin-1GHb) abolished antimicrobial activity against all tested microorganisms except S. aureus, while repositioning the Rana box (Brevinin-1GHc) reduced hemolytic activity but diminished antimicrobial efficacy [3] [6]. Similar systematic structure-activity relationship studies are lacking for Brevinin-1CDYd.

  • Biofilm Interactions: Many Brevinin peptides demonstrate antibiofilm capabilities, such as Brevinin-1GHa's efficacy against S. aureus, E. coli, and C. albicans biofilms [3]. Whether Brevinin-1CDYd shares these properties at physiologically relevant concentrations remains unknown, including its potential effects on biofilm adhesion, maturation, and dispersion mechanisms.

  • Spectrum of Activity: Preliminary classifications based on sequence similarity suggest Brevinin-1CDYd likely exhibits broad-spectrum activity, but empirical data against clinically relevant pathogens, especially antibiotic-resistant strains, is absent. Research on Brevinin-2GUb analogs demonstrated that increasing cationic charge (through Lys substitutions) dramatically enhanced activity against Gram-negative bacteria and clinical isolates [5]. Similar strategic modifications could optimize Brevinin-1CDYd but remain unexplored.

  • Therapeutic Potential Beyond Antimicrobial Activity: Brevinin peptides demonstrate diverse bioactivities including anticancer, immunomodulatory, and antioxidant effects. Brevinin-2R exhibits a superior therapeutic window compared to doxorubicin against certain cancers [4], while other amphibian HDPs stimulate insulin release and exhibit anti-inflammatory cytokine modulation [8]. Brevinin-1CDYd's potential in these areas represents a completely unexplored research domain.

Table 3: Critical Research Gaps for Brevinin-1CDYd and Approaches for Resolution

Knowledge GapResearch QuestionRecommended Experimental Approach
Molecular TargetsDoes Brevinin-1CDYd act solely through membrane disruption or are there intracellular targets?Fluorescently labeled peptide tracking; transcriptomic analysis of treated cells
Structure-Activity RelationshipWhich residues are critical for antimicrobial activity versus toxicity?Alanine scanning mutagenesis; targeted charge/hydrophobicity modifications
Biofilm ActivityCan Brevinin-1CDYd penetrate and disrupt established biofilms?Confocal microscopy with biofilm architecture analysis; minimum biofilm eradication concentration assays
Antiviral PotentialDoes Brevinin-1CDYd show activity against enveloped viruses (e.g., influenza)?Plaque reduction assays; in vivo challenge models similar to urumin studies
Therapeutic ApplicationsCan Brevinin-1CDYd be optimized for selective toxicity?Analog design focusing on amphipathicity and charge; combination therapy screening

The resolution of these knowledge gaps requires targeted investigation combining in vitro bioactivity profiling, structural biology approaches, and mechanism-of-action studies. Particularly promising avenues include exploring Brevinin-1CDYd's efficacy against viral pathogens, given the demonstrated influenza inhibition by the structurally unrelated frog peptide urumin [10], and its potential application in managing biofilm-associated infections where conventional antibiotics frequently fail. Additionally, systematic structure-activity relationship studies, similar to those conducted on Brevinin-2GUb [5], would enable rational design of Brevinin-1CDYd analogs with enhanced therapeutic indices. Without such focused research, Brevinin-1CDYd will remain merely a sequence annotation rather than a fully characterized biomolecule with therapeutic potential.

Properties

Product Name

Brevinin-1CDYd

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.